Phenylethanolamine
Description
Significance and Role of 2-Amino-1-phenylethanol in Chemical and Biological Contexts
In the realm of chemistry, 2-amino-1-phenylethanol is a cornerstone for asymmetric synthesis. chemimpex.com Its chiral nature, meaning it exists in two non-superimposable mirror-image forms (enantiomers), is crucial for creating stereospecific molecules, a vital aspect in the development of modern therapeutics. cymitquimica.com The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules. vulcanchem.comcymitquimica.com
From a biological perspective, 2-amino-1-phenylethanol and its derivatives exhibit a spectrum of activities. It is structurally analogous to norepinephrine (B1679862), a key neurotransmitter, suggesting potential interactions with neurological pathways. medchemexpress.comselleckchem.com Research has explored its role as a modulator of sympathetic nervous system functions and its influence on dopamine (B1211576) signaling. smolecule.com Furthermore, derivatives of 2-amino-1-phenylethanol have been investigated for their potential as antimalarial agents, demonstrating activity against Plasmodium falciparum. medchemexpress.comnih.gov The compound also serves as a substrate for enzymes like phenylethanolamine N-methyltransferase. wikipedia.org
Overview of its Structural Features and Functional Groups Relevant to Research
The molecular structure of 2-amino-1-phenylethanol is characterized by a phenyl group attached to an ethanol (B145695) backbone. nih.gov A hydroxyl (-OH) group is located on the first carbon of the ethanol chain (C1), and an amino (-NH2) group is on the second carbon (C2). This arrangement classifies it as a this compound. nih.gov
The key structural features relevant to its research applications are:
Chiral Center: The carbon atom bonded to the hydroxyl group and the phenyl group is a chiral center, leading to the existence of (R) and (S) enantiomers. vulcanchem.com This chirality is fundamental to its use in synthesizing enantiomerically pure pharmaceuticals, as different enantiomers can have distinct biological activities. cymitquimica.com
Amino Group: The primary amine group is a key functional group that can act as a nucleophile and a base. solubilityofthings.com It is a site for various chemical modifications, including the attachment of other molecular fragments to create a diverse range of derivatives. chemimpex.com
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and can be a site for esterification or etherification reactions. cymitquimica.comsolubilityofthings.com This group is also crucial for its biological interactions.
The interplay of these functional groups dictates the molecule's chemical reactivity and its biological and pharmacological properties. ontosight.ai
Historical Perspective of 2-Amino-1-phenylethanol Research and Discovery
Early research into 2-amino-1-phenylethanol focused on methods for its synthesis and resolution. One of the more practical early methods for obtaining the individual enantiomers in larger quantities was the resolution of the racemic mixture using di-O-toluoyltartaric acid. acs.orgacs.org However, this method resulted in a relatively low yield of about 30% for each enantiomer. acs.org
The development of more efficient synthetic methods has been a continuous area of research. A significant advancement came with the application of enantioselective reduction techniques. For instance, the use of chiral oxazaborolidines as catalysts for the borane (B79455) reduction of 2-chloroacetophenone (B165298) provided a pathway to the chiral chloro alcohol, a precursor to 2-amino-1-phenylethanol, with high enantiomeric excess (93-97%). acs.orgtaylorfrancis.com Another notable approach has been the enantioselective hydrogenation of ketones, such as the Noyori hydrogenation procedure. acs.orgtaylorfrancis.com
More recently, biocatalytic methods have emerged as a powerful tool for producing enantiomerically pure 2-amino-1-phenylethanol. The use of microorganisms, such as Arthrobacter sulfureus, to perform enantioselective reduction of 2-aminoacetophenone (B1585202) has been shown to produce (S)-2-amino-1-phenylethanol with over 99% enantiomeric excess and a 75% yield. researchgate.netresearchgate.net These enzymatic and microbial transformations represent a significant step forward in the sustainable and efficient synthesis of this important chiral building block. acs.org
Current State of Research and Future Directions for 2-Amino-1-phenylethanol
Current research on 2-amino-1-phenylethanol continues to build upon its foundational importance in synthesis and pharmacology. A primary focus remains on the development of novel and more efficient synthetic methodologies, including asymmetric hydrogenation, CBS-oxazaborolidine reduction, and Henry reactions, to produce optically active derivatives. sioc-journal.cnresearchgate.net There is a strong emphasis on biocatalysis and enzymatic cascade reactions to achieve high yields and enantiomeric purity in a more sustainable manner. acs.org
In the biological and medicinal chemistry arenas, derivatives of 2-amino-1-phenylethanol are being actively investigated for a range of therapeutic applications. These include the development of β3-adrenergic receptor agonists for potential treatments of obesity and type 2 diabetes. researchgate.net The structural scaffold of 2-amino-1-phenylethanol also continues to be a template for designing new antimalarial drugs. nih.gov
Future research is likely to expand into several key areas:
Advanced Biocatalysis: The development of novel enzyme systems and whole-cell biocatalysts for the even more efficient and environmentally friendly production of 2-amino-1-phenylethanol and its derivatives. nih.gov
Drug Discovery: The exploration of a wider range of biological targets for new derivatives, potentially leading to novel therapeutics for various diseases.
Materials Science: The utilization of 2-amino-1-phenylethanol in the creation of new polymers and materials, such as in molecularly imprinted polymers for chiral separations. researchgate.net
The versatility and fundamental importance of 2-amino-1-phenylethanol ensure its continued prominence in academic and industrial research for years to come.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-phenylethanol | |
|---|---|---|
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InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
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InChI Key |
ULSIYEODSMZIPX-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
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Molecular Formula |
C8H11NO | |
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DSSTOX Substance ID |
DTXSID10864094 | |
| Record name | (±)-Phenylethanolamine | |
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Molecular Weight |
137.18 g/mol | |
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Physical Description |
Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phenylethanolamine | |
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| Record name | 2-Hydroxyphenethylamine | |
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Solubility |
45.8 mg/mL | |
| Record name | 2-Hydroxyphenethylamine | |
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Vapor Pressure |
0.00132 [mmHg] | |
| Record name | Phenylethanolamine | |
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CAS No. |
7568-93-6 | |
| Record name | (±)-Phenylethanolamine | |
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| Record name | Phenylethanolamine | |
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| Record name | 2-Amino-1-phenylethanol | |
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| Record name | 2-Amino-1-phenylethanol | |
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| Record name | Benzenemethanol, .alpha.-(aminomethyl)- | |
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| Record name | (±)-Phenylethanolamine | |
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| Record name | α-(aminomethyl)benzyl alcohol | |
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| Record name | PHENYLETHANOLAMINE | |
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| Record name | 2-Hydroxyphenethylamine | |
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Melting Point |
56.5 °C | |
| Record name | 2-Hydroxyphenethylamine | |
| Source | Human Metabolome Database (HMDB) | |
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Synthetic Methodologies and Chemical Transformations of 2 Amino 1 Phenylethanol
Advanced Synthetic Approaches to 2-Amino-1-phenylethanol
The synthesis of 2-amino-1-phenylethanol, a valuable β-amino alcohol, is a subject of significant interest in organic chemistry due to its role as an intermediate in the production of various pharmaceuticals. chemimpex.com Advanced synthetic strategies focus on efficiency, selectivity, and the use of readily available precursors. These methods include the reduction of various nitrogen-containing compounds, amination of phenethyl alcohol precursors, and the ring-opening of epoxides.
A primary route to 2-amino-1-phenylethanol involves the reduction of functional groups containing nitrogen, such as nitriles, amides, and nitro groups, which are strategically positioned on a phenylethanol backbone.
The catalytic hydrogenation of mandelonitrile (B1675950), an aromatic cyanohydrin, serves as a pathway to phenethylamine (B48288) and its derivatives. researchgate.net While the primary product of this reaction is often phenethylamine, 2-amino-1-phenylethanol is consistently formed as a significant by-product. researchgate.netnih.gov Investigations into the liquid-phase hydrogenation of mandelonitrile over a palladium on carbon (Pd/C) catalyst reveal a complex reaction mechanism involving both hydrogenation and hydrogenolysis processes. nih.govrsc.org
In a typical batch reactor process, the hydrogenation of mandelonitrile yields phenethylamine with approximately 87% selectivity, while 2-amino-1-phenylethanol accounts for the remaining 13%, thereby closing the mass balance. researchgate.netnih.gov The reaction proceeds through a hydroxy-imine intermediate which can tautomerize to 2-aminoacetophenone (B1585202), another intermediate that is rapidly hydrogenated to 2-amino-1-phenylethanol. rsc.org
| Precursor | Catalyst | Primary Product | By-product | Selectivity (By-product) |
| Mandelonitrile | 5% Pd/C | Phenethylamine | 2-Amino-1-phenylethanol | ~13% |
Table 1: Product Distribution in the Catalytic Hydrogenation of Mandelonitrile. researchgate.netnih.gov
The reduction of amides derived from mandelic acid presents a viable method for synthesizing N-substituted 2-amino-1-phenylethanol derivatives. A notable example is the preparation of diastereoisomeric forms of 2-(1-phenylethyl)amino-1-phenylethanol. rsc.org This synthesis is achieved through the reduction of optically active amides, which are formed from the reaction of the appropriate mandelic acids and 1-phenylethylamines.
The reduction is effectively carried out using a powerful reducing agent, lithium aluminium hydride (LiAlH₄). rsc.org This method allows for the preparation of specific stereoisomers, which can be used as chiral auxiliaries in other asymmetric reactions. rsc.org
| Precursor | Reducing Agent | Product |
| Amide of Mandelic Acid and 1-Phenylethylamine | Lithium Aluminium Hydride (LiAlH₄) | 2-(1-Phenylethyl)amino-1-phenylethanol |
Table 2: Reduction of Mandelic Acid Amide Derivative. rsc.org
Historically, one of the earliest reported syntheses of 2-amino-1-phenylethanol (phenylethanolamine) was achieved through the reduction of a nitro-containing precursor, specifically 2-nitro-1-phenylethanol. wikipedia.org This transformation of a nitro group to a primary amine is a fundamental reaction in organic synthesis. wikipedia.org A variety of reducing agents and conditions can be employed for this purpose. For instance, the reduction of nitro groups to amines can be accomplished using zinc powder in the presence of a hydrogen donor material, such as ammonium (B1175870) chloride. wikipedia.orggoogle.com This general methodology has been applied in the synthesis of related structures, underscoring its utility. google.com
| Precursor | Reagents/Method | Product |
| 2-Nitro-1-phenylethanol | Reduction (e.g., historical methods) | 2-Amino-1-phenylethanol |
| Nitroarene Derivatives | Zinc powder, Hydrogen donor | Corresponding Amine |
Table 3: Synthesis via Reduction of Nitro Compounds. wikipedia.orggoogle.com
Direct amination of alcohols is challenging; however, advanced enzymatic cascades provide a sophisticated route to convert phenethyl alcohol precursors into 2-amino-1-phenylethanol. One such approach involves a divergent multi-enzyme cascade starting from chiral diols like (S)-1-phenyl-1,2-diol. acs.org
In this biocatalytic system, the diol is first oxidized by an alcohol oxidase to form the intermediate 2-hydroxy-2-phenylacetaldehyde. This intermediate then undergoes reductive amination, catalyzed by an amine dehydrogenase, to yield enantiomerically pure this compound. acs.org This enzymatic route highlights a modern, green chemistry approach to synthesizing chiral amino alcohols.
The ring-opening of epoxides, particularly styrene (B11656) oxide, with an amine source is one of the most direct and widely utilized methods for preparing 2-amino-1-phenylethanol and its derivatives. scielo.org.mxmdpi.com This reaction, which involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, can be catalyzed by acids, bases, or enzymes, and can be performed under various conditions, including solvent-free systems. scielo.org.mxresearchgate.net
The reaction of styrene oxide with amines leads to the formation of β-amino alcohols, which are key intermediates for many biologically active compounds. scielo.org.mx The regioselectivity of the ring-opening is a critical aspect of this synthesis. For example, using sodium bis(trimethylsilyl)amide in tetrahydrofuran (B95107) results in a regioselective reaction where the amino group attacks the terminal carbon of the epoxide. chemicalbook.com Other catalytic systems, such as silica-bonded S-sulfonic acid, have been shown to efficiently catalyze the ring-opening of styrene oxide with amines like aniline (B41778) under mild, solvent-free conditions. scielo.org.mx Furthermore, enzymatic methods using lipases have been developed for this transformation, offering an environmentally benign alternative in continuous-flow reactors. mdpi.com
| Epoxide | Amine Source | Catalyst/Reagent | Conditions | Product |
| Styrene Oxide | Sodium bis(trimethylsilyl)amide | None | THF, 0-25 °C | 2-Amino-1-phenylethanol |
| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid | Solvent-free, Room Temp. | 2-Phenylamino-1-phenylethanol |
| Styrene Oxide | Aniline | Lipase (B570770) TL IM | Continuous-flow, 35 °C | 2-Phenylamino-1-phenylethanol |
Table 4: Selected Ring-Opening Reactions of Styrene Oxide. scielo.org.mxmdpi.comchemicalbook.com
Ring-Opening Reactions
Opening of Styrene Oxide with Ammonia (B1221849)
The synthesis of 2-amino-1-phenylethanol can be achieved through the nucleophilic ring-opening of styrene oxide with ammonia. This reaction, a classic example of epoxide aminolysis, proceeds by the attack of the ammonia nucleophile on one of the electrophilic carbon atoms of the epoxide ring. The reaction typically yields a mixture of regioisomers, with the major product being 2-amino-1-phenylethanol and the minor product being 1-amino-1-phenylethanol. The regioselectivity of the reaction is influenced by the reaction conditions.
In a reported procedure, heating styrene oxide with a four-fold excess of aqueous ammonia at temperatures ranging from 90-125 °C resulted in an 18% yield of 2-amino-1-phenylethanol. sciencemadness.org The reaction is known to produce side products, primarily through dialkylation, where the initially formed amino alcohol further reacts with another molecule of styrene oxide. sciencemadness.org This can lead to the formation of 2,6-diphenylmorpholine upon distillation. sciencemadness.org The use of an ammonia/ammonium buffer system can somewhat mitigate dialkylation by protonating the newly formed amine, thereby reducing its nucleophilicity. sciencemadness.org
Table 1: Reaction Conditions for the Opening of Styrene Oxide with Ammonia
| Parameter | Value |
| Reactants | Styrene Oxide, Aqueous Ammonia |
| Stoichiometry | 4-fold excess of Ammonia |
| Temperature | 90-125 °C |
| Yield of 2-Amino-1-phenylethanol | 18% |
| Major Side Products | Dialkylation products, 2,6-diphenylmorpholine |
Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia
A more regioselective approach to synthesizing 1,2-amino alcohols like 2-amino-1-phenylethanol involves the ring-opening of arylglycidols and their corresponding ethers with aqueous ammonia. ursa.cat This method offers a convenient alternative to other synthetic routes that may require harsh conditions or hazardous reagents. ursa.cat The reaction's success is notably dependent on the presence of a benzylic carbon atom, which facilitates the nucleophilic attack. ursa.cat
The use of organic co-solvents such as isopropanol (B130326) or 1,4-dioxane (B91453) is often necessary to ensure the solubility of the substrates. ursa.cat For instance, the reaction of arylglycidyl ethers with aqueous ammonia in the presence of a co-solvent proceeds with complete regiocontrol to afford the desired 1,2-amino alcohol in high yield. ursa.cat In some cases, a catalytic amount of a Lewis acid, such as ytterbium triflate, can be employed to promote the ring-opening, although this may sometimes lead to the formation of byproducts from the competing nucleophilic attack of the solvent. ursa.cat
Table 2: Representative Yields for Ring-Opening of Phenylglycidyl Ethers with Aqueous Ammonia
| Substrate | Co-solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylglycidyl ether | Isopropanol | 85 | 18 | 85 |
| Benzhydryl ether of phenylglycidol | Methanol | 85 | 7 | 49 |
Direct Catalytic Synthesis from Alkenes
A direct and efficient method for the synthesis of unprotected 2-amino-1-phenylethanols from simple alkenes has been developed, offering a significant improvement in terms of atom economy and procedural simplicity. This approach circumvents the need for pre-functionalized starting materials like epoxides.
Iron(II) Phthalocyanine (B1677752) Catalysis
An exceptionally simple and inexpensive iron(II) phthalocyanine complex has been shown to efficiently catalyze the direct transformation of alkenes into unprotected amino alcohols. This catalytic method demonstrates good yields and perfect regioselectivity. The reaction is a form of aminohydroxylation, where both an amino group and a hydroxyl group are added across the double bond of the alkene. This process is particularly valuable for the synthesis of aryl-substituted amino alcohols, which are important structural motifs in medicinal chemistry and natural products. The iron(II) phthalocyanine catalyst facilitates the direct conversion of styrenes to the corresponding 2-amino-1-phenylethanol derivatives. This method has been successfully applied to the expedient synthesis of bioactive molecules.
Biocatalytic and Enzymatic Synthesis of 2-Amino-1-phenylethanol
Biocatalytic methods provide a green and sustainable alternative for the synthesis of 2-amino-1-phenylethanol, often with high enantioselectivity. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations under mild conditions.
Multi-Enzyme Pathways from L-Phenylalanine
Multi-enzyme cascade reactions starting from the renewable feedstock L-phenylalanine have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols, including 2-amino-1-phenylethanol (also referred to as this compound). acs.orgacs.org These enzymatic pathways are designed to mimic metabolic routes and offer high atom economy and sustainability. acs.org
A common strategy involves a multi-step conversion of L-phenylalanine into a suitable intermediate, which is then aminated to yield the final product. For instance, a two-pot, four-step sequential conversion of L-phenylalanine into styrene can be the initial phase of the synthesis. acs.org This is then followed by enzymatic epoxidation and hydrolysis to form a diol intermediate. acs.org This chiral diol can then be converted into enantiomerically pure this compound through a subsequent enzymatic cascade. acs.org In one such pathway, the diol is oxidized to an aldehyde by an alcohol oxidase, which is then aminated by an amine dehydrogenase to produce the final 2-amino-1-phenylethanol. acs.org This route has been shown to produce (R)-phenylethanolamine with a 92% isolated yield and excellent enantiomeric excess (>99.9% ee). acs.org
The initial steps in the biocatalytic conversion of L-phenylalanine often involve deamination and decarboxylation reactions. Phenylalanine ammonia lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. nih.govnih.govturner-biocatalysis.com This is a crucial first step in many biosynthetic pathways that lead to a variety of phenylpropanoid compounds.
Following deamination, or in alternative pathways, decarboxylation plays a vital role. Aromatic amino acid decarboxylases can convert L-phenylalanine into phenethylamine. nii.ac.jp In some enzymatic cascades, L-phenylalanine is first converted to phenylpyruvate through transamination. nih.gov This intermediate is then decarboxylated by an α-keto acid decarboxylase to form phenylacetaldehyde (B1677652). researchgate.netresearchgate.net Finally, the phenylacetaldehyde can be reduced to 2-phenylethanol (B73330) or, in the presence of an appropriate aminating enzyme, converted to 2-amino-1-phenylethanol. These deamination and decarboxylation cascades are central to the enzymatic synthesis of 2-amino-1-phenylethanol from L-phenylalanine, allowing for the construction of complex molecules from simple, renewable starting materials.
Table 3: Enzymes Involved in a Multi-Enzyme Pathway from L-Phenylalanine
| Step | Enzyme | Function |
| 1 | Phenylalanine Ammonia Lyase | Deamination of L-phenylalanine |
| 2 | Aromatic Amino Acid Decarboxylase | Decarboxylation of L-phenylalanine |
| 3 | Alcohol Oxidase | Oxidation of diol intermediate |
| 4 | Amine Dehydrogenase | Reductive amination of aldehyde |
Enantioselective Epoxidation and Hydrolysis
A prominent strategy for the enantioselective synthesis of 1,2-amino alcohols like 2-amino-1-phenylethanol involves the combination of stereoselective enzymatic epoxidation of an alkene precursor followed by regioselective aminolysis or hydrolysis. researchgate.netacs.org This chemoenzymatic approach leverages the high stereoselectivity of enzymes to create a chiral epoxide, which is then converted into the target amino alcohol.
The classical approach to obtaining the amino alcohol from the epoxide involves aminolysis, where the epoxide ring is opened by a nitrogen nucleophile like ammonia. researchgate.netrroij.com However, this method can face challenges such as the need for high temperatures and poor regioselectivity. researchgate.net Modern methods have improved upon this; for instance, di- and trisubstituted vinyl epoxides react with ammonium hydroxide (B78521) under microwave irradiation to afford vicinal amino alcohols in high yields with high regioselectivity. rroij.com
One-Pot Bienzymatic Synthesis from Benzaldehyde (B42025)
The synthesis of β-hydroxy-α-amino acids and their derivatives from simple aldehydes can be efficiently achieved through one-pot bienzymatic systems. These cascades leverage the catalytic efficiency and selectivity of enzymes to perform multiple transformations in a single reaction vessel, improving sustainability and atom economy.
L-Threonine Aldolase (B8822740) and L-Tyrosine Decarboxylase Systems
A powerful bienzymatic system for the synthesis of 2-amino-1-phenylethanol from benzaldehyde involves the sequential action of an L-threonine aldolase (L-TA) and an amino acid decarboxylase.
Aldol (B89426) Condensation: The first step is catalyzed by an L-threonine aldolase. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric aldol condensation of glycine (B1666218) with an aldehyde. nih.govresearchgate.net When benzaldehyde is used as the substrate, L-TA facilitates the formation of a C-C bond, producing β-phenylserine. nih.gov This reaction establishes two stereocenters, with the enzyme typically exerting excellent control over the α-carbon's configuration and moderate to low selectivity for the β-carbon. researchgate.net
Decarboxylation: The β-phenylserine intermediate produced in the first step is then acted upon by an amino acid decarboxylase. Enzymes like L-tyrosine decarboxylase can catalyze the removal of the carboxyl group from an amino acid to yield an amine. sci-hub.se In this system, the decarboxylation of β-phenylserine results in the final product, 2-amino-1-phenylethanol.
This one-pot cascade is highly efficient as the product of the first enzymatic reaction becomes the substrate for the second, potentially driving the equilibrium of the aldolase reaction forward. nih.gov The development of high-throughput screening methods for amino acid decarboxylase activity facilitates the discovery and engineering of suitable enzymes for such synthetic cascades. sci-hub.se
Asymmetric Synthesis and Enantioselective Preparation
Chiral β-amino alcohols are critical building blocks in the synthesis of many pharmaceutical compounds. acs.orgchemimpex.com Consequently, numerous methods for their asymmetric synthesis have been developed to obtain these molecules in high chemical and optical purities. nih.gov Key strategies include the Sharpless asymmetric aminohydroxylation of olefins, the asymmetric hydrogenation of prochiral amino ketones, and the ring-opening of epoxides with amine nucleophiles. nih.govrroij.com
Resolution of Racemic Mixtures
While asymmetric synthesis aims to create a single enantiomer directly, the resolution of racemic mixtures remains a widely used and practical strategy for obtaining enantiomerically pure compounds. acs.orgnih.gov This method involves separating a 50:50 mixture of enantiomers. The most common approach is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org These resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.org
Chiral Acid Screening for Resolution
For a racemic base like 2-amino-1-phenylethanol, the resolution process involves reacting it with a chiral acid to form diastereomeric salts. libretexts.org A crucial step in developing an effective resolution process is the screening of various chiral acids to identify one that forms a crystalline salt with one of the enantiomers while the other diastereomeric salt remains in solution. onyxipca.com
The screening workflow is essentially a salt screen where the racemic compound is tested against a panel of commercially available chiral resolving agents in different solvent systems. onyxipca.com The goal is to find a combination that provides significant enantiomeric enrichment through crystallization. onyxipca.com The choice of resolving agent is critical and often based on the availability of both enantiomers in bulk, ensuring the scalability of the process. onyxipca.com
Table 1: Common Chiral Acids for Resolution Screening This table is for illustrative purposes and includes common resolving agents.
| Chiral Resolving Agent |
|---|
| (+)-Tartaric acid |
| (-)-Tartaric acid |
| (+)-Dibenzoyltartaric acid |
| (-)-Dibenzoyltartaric acid |
| (+)-Malic acid |
| (-)-Malic acid |
| (+)-Mandelic acid |
| (-)-Mandelic acid |
| (+)-Camphor-10-sulfonic acid |
Source: Onyx Scientific. onyxipca.com
Once the diastereomeric salts are separated, the chiral acid is removed by treatment with a base, regenerating the enantiomerically pure amine. libretexts.org
Di-O-p-toluoyltartaric Acid Resolution
One of the most practical and effective methods for preparing enantiopure 2-amino-1-phenylethanol is the resolution of the racemic mixture using di-O-p-toluoyltartaric acid as the resolving agent. acs.org This specific chiral acid has proven successful in forming diastereomeric salts with 2-amino-1-phenylethanol that exhibit sufficient differences in solubility to be separated efficiently by fractional crystallization.
Table 2: Research Findings on Resolution of 2-Amino-1-phenylethanol
| Method | Resolving Agent | Outcome | Reference |
|---|
Dehydroabietic Acid Resolution
Dehydroabietic acid, a natural chiral acid derived from disproportionated rosin, serves as an effective resolving agent for 2-amino-1-phenylethanol. rsc.org The optical resolution is achieved through the formation of diastereomeric salts, and the efficiency of this separation is notably dependent on the solvent used. rsc.org This solvent-controlled resolution allows for the selective crystallization of one diastereomer, leading to the isolation of the desired enantiomer of 2-amino-1-phenylethanol.
Research has demonstrated that the polarity of the solvent plays a crucial role in determining which enantiomer is resolved. rsc.org Specifically, (S)-2-amino-1-phenylethanol can be obtained in high optical purity through a single crystallization when using polar solvents with a high dielectric constant (ε > 50). rsc.org Conversely, the resolution of (R)-2-amino-1-phenylethanol is more effective in less polar solvents (20 < ε < 40), although the efficiency may be lower. rsc.org The interaction between the solvent and the diastereomeric salts, as well as the crystal packing forces, are key factors influencing the success of the resolution. rsc.org
Stereoselective Catalysis
Asymmetric Hydrogenation of Prochiral Amino Ketones
The asymmetric hydrogenation of prochiral α-amino ketones presents a direct and efficient route to enantiomerically pure β-amino alcohols like 2-amino-1-phenylethanol. nih.govsjtu.edu.cn This method is of significant industrial importance for the synthesis of pharmaceuticals. nih.gov The process involves the use of a chiral catalyst, typically a rhodium or ruthenium complex with chiral ligands, to stereoselectively reduce the ketone functionality. sjtu.edu.cn
The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and conversion. sjtu.edu.cnnih.gov For instance, ruthenium complexes containing chiral diphosphine ligands in combination with chiral diamine ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The direct asymmetric reduction of unprotected α-amino ketones has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules, achieving excellent enantioselectivities. acs.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru-diamine catalyst systems | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | >99% | acs.org |
| RuCl₂(S)-tolbinapn and (S,S)-DPEN | Acetophenone | (R)-1-phenylethanol | 82% | nih.gov |
Sharpless Asymmetric Aminohydroxylation of Olefins
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.gov This reaction utilizes an osmium catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, to introduce both an amino and a hydroxyl group across the double bond with high stereocontrol. organic-chemistry.orgrsc.org The nitrogen source is usually a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.org
The mechanism involves the formation of an imidotriooxoosmium(VIII) species, which then undergoes a cycloaddition with the alkene. organic-chemistry.org Hydrolysis of the resulting osmium(VI) azaglycolate releases the desired amino alcohol and regenerates the catalyst. organic-chemistry.org The choice of the chiral ligand determines the facial selectivity of the addition to the alkene, thus controlling the absolute stereochemistry of the product. organic-chemistry.org This methodology has been widely applied in the synthesis of natural products and other biologically active molecules. nih.gov
CBS-Oxazaborolidine Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgsantiago-lab.com This reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol, such as diphenylprolinol, and borane (B79455). santiago-lab.comrsc.org The catalyst, in the presence of a stoichiometric borane source like borane-tetrahydrofuran (B86392) complex, facilitates the highly enantioselective reduction of a wide range of ketones. rsc.orgnih.gov
In the context of 2-amino-1-phenylethanol synthesis, the CBS reduction can be applied to a suitable precursor like 2-chloroacetophenone (B165298). taylorfrancis.com The resulting chiral chloro-alcohol can then be converted to the desired amino alcohol. taylorfrancis.com For instance, the reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst can yield the corresponding chiral chloro-alcohol with high enantiomeric excess (93-97% ee). researchgate.net Subsequent reaction with ammonium hydroxide produces the chiral 2-amino-1-phenylethanol in good yield and high ee. taylorfrancis.comresearchgate.net
The proposed mechanism involves the coordination of the ketone to the boron atom of the oxazaborolidine-borane complex. rsc.org The hydride transfer from the borane to the ketone carbonyl occurs through a six-membered transition state, where the steric bulk of the ketone substituents and the catalyst direct the stereochemical outcome. santiago-lab.comrsc.org
| Substrate | Catalyst | Reducing Agent | Intermediate Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetophenone | Chiral Oxazaborolidine | Borane-THF | Chiral 2-chloro-1-phenylethanol | 95-96% | taylorfrancis.com |
| Acetophenone | B-Methoxy-oxazaborolidine | Borane-THF | (S)-1-phenylethanol | >99% | rsc.org |
Henry Reaction in Asymmetric Synthesis
The asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, to produce a β-nitro alcohol. organic-chemistry.orgmdpi.com These products are valuable intermediates that can be readily converted into other important functional groups, including 1,2-amino alcohols, through reduction of the nitro group. mdpi.comniscpr.res.in
The reaction is typically catalyzed by a chiral metal complex or an organocatalyst to achieve high enantioselectivity. organic-chemistry.orgniscpr.res.in Various transition metal complexes, often with chiral ligands, have been shown to be effective catalysts for the asymmetric Henry reaction, affording the chiral nitroalkanol products in good yields and high enantiomeric excess. niscpr.res.in For example, copper(II) complexes with chiral diamine ligands have been successfully employed as catalysts. beilstein-journals.org The stereochemical outcome of the reaction is dependent on the catalyst and reaction conditions used. niscpr.res.in The resulting chiral β-nitro alcohol can then be reduced to provide the corresponding enantiopure 1,2-amino alcohol. niscpr.res.in
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. princeton.eduwikipedia.org This approach is highly advantageous over classical kinetic resolution, which has a maximum theoretical yield of 50%. beilstein-journals.org
For the synthesis of chiral compounds like 2-amino-1-phenylethanol, DKR can be applied to a racemic precursor. The process typically involves a combination of a catalyst for the resolution step, often an enzyme like a lipase, and a catalyst for the racemization of the unreacted starting material. beilstein-journals.orgscielo.br For example, the DKR of racemic 1-phenylethanol (B42297) has been achieved using a lipase for enantioselective acylation and a niobium-based catalyst for the racemization of the slower-reacting alcohol enantiomer. scielo.br Similarly, the DKR of primary amines has been developed using a lipase in conjunction with a ruthenium-based racemization catalyst. beilstein-journals.org The key to a successful DKR is the compatibility of the resolution and racemization catalysts and conditions, ensuring that the racemization is faster than or at least comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edu
Derivatization and Analogue Synthesis
2-Amino-1-phenylethanol serves as a versatile building block in synthetic chemistry, lending its core structure to a variety of derivatives and analogues. Its bifunctional nature, containing both a primary amine and a hydroxyl group, allows for a wide range of chemical modifications. These transformations are pivotal in developing compounds with tailored properties for applications in pharmaceuticals, catalysis, and materials science. The synthesis of derivatives often involves reactions targeting the amino or hydroxyl moieties, such as acylation, alkylation, and substitution, to generate more complex molecules with specific functionalities and stereochemical arrangements.
The this compound scaffold is a well-established pharmacophore present in many biologically active molecules, including endogenous neurotransmitters. nih.gov Consequently, modifications of the 2-amino-1-phenylethanol structure are a key strategy in medicinal chemistry to develop new therapeutic agents with enhanced potency and selectivity. Research has shown that chiral 1,2-amino alcohols are privileged scaffolds with significant applications as drug candidates. nih.gov
A primary target for drugs based on this scaffold is the enzyme this compound N-methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine (B1671497) from norepinephrine (B1679862). nih.gov The development of PNMT inhibitors is a strategy for elucidating the role of epinephrine in the central nervous system. nih.gov Modifications to the basic this compound structure are crucial for creating potent inhibitors. For instance, incorporating the this compound backbone into more rigid cyclic structures, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), has yielded some of the most potent PNMT inhibitors. nih.gov Further modifications, like adding electron-withdrawing substituents, can enhance this inhibitory activity. nih.gov Docking studies of compounds like 1,2,3,4-tetrahydrobenz[h]isoquinoline (THBQ) revealed that enhanced potency is likely due to favorable hydrophobic interactions within the PNMT active site. nih.gov This suggests that strategic additions to the core scaffold can significantly improve biological activity. nih.gov
The broader 2-phenethylamine motif is found in a vast array of natural products and synthetic drugs, highlighting the scaffold's importance. nih.gov Derivatives are designed to target a wide range of biological systems, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors. nih.gov
Table 1: Modifications of the this compound Scaffold for Biological Activity
| Original Scaffold | Modification | Resulting Compound Class | Biological Target | Reference |
|---|---|---|---|---|
| This compound | Cyclization and Aromatization | 1,2,3,4-Tetrahydroisoquinolines (THIQs) | This compound N-methyltransferase (PNMT) | nih.gov |
| This compound | Benz-annulation of THIQ | 1,2,3,4-Tetrahydrobenz[h]isoquinoline (THBQ) | This compound N-methyltransferase (PNMT) | nih.gov |
| 2-Phenethylamine | Sulfamide/Monothiocarbamate Addition | Phenethylamine-based sulfamides | Carbonic Anhydrases (CA) | nih.gov |
Chiral β-amino alcohols like 2-amino-1-phenylethanol are valuable precursors for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis. taylorfrancis.com A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Amino alcohols are particularly effective as auxiliaries, in part because they can form chelates.
Derivatives of 2-amino-1-phenylethanol have been successfully prepared and utilized for this purpose. For example, (1S,2S)-(–)-2-(1-Phenylethyl)amino-1-phenylethanol can be synthesized by the reduction of optically active amides derived from the appropriate mandelic acids and 1-phenylethylamines. rsc.org This derivative has been employed as a chiral auxiliary in the asymmetric reduction of acetophenone. rsc.org In this application, the amino-ethanol derivative is used to prepare a chirally modified lithium aluminium hydride reagent. rsc.org The steric and electronic properties of the auxiliary guide the approach of the hydride to the ketone, resulting in the preferential formation of one enantiomer of the product alcohol. rsc.org Under specific conditions, this method can yield the product with a measurable optical purity. rsc.org
The synthesis of these auxiliaries relies on the availability of enantiomerically pure 2-amino-1-phenylethanol, which can be prepared through methods such as the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride followed by amination. taylorfrancis.com The resulting chiral amino alcohol serves as a fundamental building block for more complex chiral ligands designed for transition metal-catalyzed reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Table 2: Application of a 2-Amino-1-phenylethanol Derivative as a Chiral Auxiliary
| Chiral Auxiliary | Reaction | Substrate | Reagent | Result | Reference |
|---|---|---|---|---|---|
| (1S,2S)-(-)-2-(1-Phenylethyl)amino-1-phenylethanol | Asymmetric Reduction | Acetophenone | Chirally Modified Lithium Aluminium Hydride | (R)-1-Phenylethanol | rsc.org |
The this compound structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them fruitful starting points for drug discovery. The 2-phenethylamine motif, the core of this compound, is widely present in nature, most notably in the endogenous catecholamines dopamine, norepinephrine, and epinephrine, which play critical roles in the nervous system. nih.gov
The utility of this scaffold is demonstrated by the development of inhibitors for this compound N-methyltransferase (PNMT). nih.gov Compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a cyclized analogue of this compound, are among the most potent PNMT inhibitors known. nih.gov The design of these inhibitors often involves computational methods, such as docking studies, to understand how the scaffold and its substituents interact with the enzyme's active site. nih.gov This allows for the rational design of new analogues with improved affinity and selectivity. nih.gov
Beyond PNMT, the this compound scaffold is integral to compounds targeting a wide array of receptors and enzymes. Its structural flexibility allows for modifications that can fine-tune its interaction with specific biological targets. The development of ligands for adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors often incorporates this core structure. nih.gov Furthermore, derivatives have been explored as inhibitors for other enzymes, such as carbonic anhydrases, which are targets for conditions like glaucoma and obesity. nih.gov The prevalence of this scaffold across numerous classes of therapeutic agents underscores its fundamental importance in medicinal chemistry. nih.gov
Table 3: Therapeutic Targets of this compound-Based Scaffolds
| Scaffold Class | Therapeutic Target | Associated Conditions/Function | Reference |
|---|---|---|---|
| Phenylethanolamines / Phenethylamines | Adrenoceptors | Cardiovascular regulation, etc. | nih.gov |
| Phenylethanolamines / Phenethylamines | Dopamine Receptors | Voluntary movement, mood, stress | nih.gov |
| Phenylethanolamines / Phenethylamines | Serotonin (5-HT) Receptors | Mood, appetite, sleep | nih.gov |
| Modified Phenylethanolamines | This compound N-methyltransferase (PNMT) | CNS functions involving epinephrine | nih.gov |
| Modified Phenethylamines | Carbonic Anhydrases (CA) | Glaucoma, obesity, cancer | nih.gov |
Advanced Spectroscopic and Computational Studies of 2 Amino 1 Phenylethanol
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of 2-Amino-1-phenylethanol is primarily dictated by the rotational flexibility of its side chain and the potential for intramolecular interactions. Molecular mechanics simulations and spectroscopic studies have been instrumental in elucidating the preferred spatial arrangements of this molecule.
Gas-Phase Conformations
In the isolated environment of the gas phase, 2-Amino-1-phenylethanol predominantly adopts conformations that are stabilized by an intramolecular hydrogen bond. researchgate.netacs.org Free jet microwave absorption spectroscopy has identified the presence of at least two stable conformers. biocrick.com These conformers are characterized by a folded (gauche) arrangement of the OCCN side chain, which facilitates the formation of a hydrogen bond between the hydroxyl group (proton donor) and the terminal amino group (proton acceptor). researchgate.netacs.org This interaction significantly constricts the side chain, leading to a more compact structure. researchgate.net
Theoretical calculations, including those at the B3LYP/6-311++G(d,p) level of theory, have been employed to explore the conformational space of 2-Amino-1-phenylethanol and its analogs. frontiersin.org These studies support the experimental findings that the most stable conformers are those that allow for this intramolecular hydrogen bonding.
Table 1: Calculated Gas-Phase Conformers of 2-Amino-1-phenylethanol
| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Intramolecular Hydrogen Bond (OH···N) |
| Conformer A (gauche) | OCCN: folded | Most Stable | Present |
| Conformer B (gauche) | OCCN: folded | Slightly less stable than A | Present |
Note: Specific numerical values for dihedral angles and relative energies are detailed in specialized research publications and can vary based on the computational methods employed.
Solvation Effects on Conformational Dynamics in Aqueous Environments
The conformational preferences and dynamic behavior of 2-Amino-1-phenylethanol are significantly altered in an aqueous environment. dntb.gov.ua Molecular mechanics simulations of the neutral and protonated forms of the molecule in water have demonstrated the crucial role of the solvent in determining its structure. dntb.gov.ua
In solution, the presence of water molecules can disrupt the intramolecular hydrogen bond that is so prevalent in the gas phase. researchgate.netdntb.gov.ua The solvent molecules can interact directly with the functional groups of 2-Amino-1-phenylethanol, leading to a different set of stable conformations. The reorganization of these solvation structures provides a mechanism for the interconversion between different conformers. dntb.gov.ua
In aqueous solution, water molecules have been found to form bridges between the various functional groups of 2-Amino-1-phenylethanol. dntb.gov.ua These water bridges can significantly affect the relative stabilities of the conformers compared to their gas-phase counterparts. dntb.gov.ua For instance, in the dominant 1:1 water complex, the intramolecular hydrogen bond is disrupted by a water molecule that inserts itself between the hydroxyl group and the nitrogen atom, forming a cyclic hydrogen-bonded structure. researchgate.net This insertion causes the side chain to expand to accommodate the water molecule. researchgate.net
Studies on hydrated clusters of 2-Amino-1-phenylethanol have further elucidated the nature of these interactions. Singly hydrated clusters have shown two distinct structures: one where the water molecule hydrogen-bonds to the ethanol (B145695) group while leaving the intramolecular OH···N bond intact, and another where the water molecule inserts into the intramolecular hydrogen bond. researchgate.net Doubly and triply hydrated clusters tend to favor these insertion structures, with the water molecules forming linear chains. researchgate.net
Inter- and Intramolecular Interactions
The primary intramolecular interaction governing the conformation of 2-Amino-1-phenylethanol in the gas phase is the hydrogen bond between the hydroxyl and amino groups. researchgate.netacs.org This interaction is a recurring theme in spectroscopic and computational studies of this molecule and its analogs. frontiersin.org
In addition to this key hydrogen bond, other non-covalent interactions, such as van der Waals forces, also play a role in stabilizing the molecule's three-dimensional structure. The interaction between the side chain and the phenyl ring can also influence the stability of different conformers.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations have been indispensable in complementing experimental studies and providing a deeper understanding of the electronic structure and conformational energetics of 2-Amino-1-phenylethanol.
Ab Initio and Density Functional Theory (DFT) Studies
A range of ab initio and Density Functional Theory (DFT) methods have been applied to study 2-Amino-1-phenylethanol. These computational approaches have been used to investigate its conformational landscape, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com
DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31+G*, have been widely used to model the structure and properties of 2-Amino-1-phenylethanol and related neurotransmitters. tandfonline.comtandfonline.com These methods have been shown to provide reliable predictions of molecular geometries and vibrational spectra. For more accurate energy calculations, higher-level methods like MP2 with larger basis sets (e.g., aug-cc-pVDZ) have been employed. tandfonline.com
These theoretical studies have been crucial in assigning the experimentally observed spectra to specific molecular conformers. researchgate.net For example, in the study of hydrated clusters, ab initio calculations were essential in identifying the structures of the singly, doubly, and triply hydrated forms of 2-Amino-1-phenylethanol. researchgate.net
Table 2: Representative Quantum Chemical Methods Used in the Study of 2-Amino-1-phenylethanol
| Method | Basis Set | Application |
| Density Functional Theory (DFT) - B3LYP | 6-31+G, 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, conformational analysis. frontiersin.orgtandfonline.comtandfonline.com |
| Møller–Plesset perturbation theory (MP2) | 6-31+G, aug-cc-pVDZ | High-accuracy energy calculations, conformational analysis. tandfonline.com |
| Ab Initio Computation | Not specified in abstracts | General conformational landscape investigation. researchgate.netacs.org |
Spectroscopic Characterization Techniques
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of crystalline solids at an atomic level. nih.gov For a chiral molecule like 2-amino-1-phenylethanol, this technique is uniquely powerful in unambiguously determining both the relative and absolute stereochemistry of its stereogenic centers. springernature.com The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers: (R)- and (S)-2-amino-1-phenylethanol.
The determination of relative configuration—the spatial arrangement of atoms in a molecule relative to each other—is a routine outcome of a successful X-ray diffraction experiment on a single crystal. springernature.com The analysis of the diffraction pattern allows for the construction of an electron density map, from which the connectivity of atoms and their arrangement in space can be modeled. This provides a clear picture of the relative positions of the phenyl, hydroxyl, and aminoethyl groups around the chiral carbon.
Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule that distinguishes it from its mirror image—is a more complex challenge. soton.ac.uk The most common method relies on the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de This effect occurs when the frequency of the incident X-ray radiation is close to the natural absorption frequency of one of the atoms in the crystal. soton.ac.ukthieme-connect.de This interaction causes a phase shift in the scattered X-rays.
By carefully measuring the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are equivalent in the absence of anomalous scattering—subtle differences can be detected. soton.ac.uk These intensity differences, known as Bijvoet differences, are directly related to the absolute structure of the molecule. The analysis of these differences allows for the calculation of the Flack parameter, a critical value in determining absolute stereochemistry. A Flack parameter value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value near one indicates that the inverted structure is the correct one.
For light-atom molecules like 2-amino-1-phenylethanol (composed of C, H, N, O), the anomalous scattering effect is weak. Therefore, obtaining high-quality data is crucial. In cases where the molecule is difficult to crystallize or provides weak anomalous scattering, it can be co-crystallized with a molecule containing a heavier atom or converted into a salt with a chiral acid or base of known absolute configuration to facilitate a more reliable determination. nih.gov
| Parameter | Description | Significance in Stereochemistry |
| Electron Density Map | A 3D map representing the distribution of electrons in the crystal. | Reveals the atomic positions, bond lengths, and angles, establishing the molecule's connectivity and relative configuration. |
| Anomalous Scattering | The phase shift of scattered X-rays when their frequency is near an atom's absorption edge. | Creates measurable intensity differences between Friedel pairs, which is the basis for determining absolute configuration. soton.ac.ukthieme-connect.de |
| Friedel's Law / Bijvoet Pairs | States that intensities of reflections (hkl) and (-h-k-l) are equal. Anomalous scattering causes this law to break down. The differing pair is a Bijvoet pair. | The differences in intensity between these pairs (Bijvoet differences) are used to solve for the absolute structure. |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of a chiral crystal. | A value near 0 confirms the assigned configuration; a value near 1 indicates the configuration should be inverted. |
Application of Computational Methods in Drug Design
Computational methods are indispensable tools in modern drug discovery and development, significantly reducing the time and costs associated with bringing a new therapeutic agent to market. beilstein-journals.orgresearchgate.net These in silico techniques are used to identify and optimize lead compounds, predict their activity, and understand their interactions with biological targets at a molecular level. nih.gov 2-Amino-1-phenylethanol, as a structural analog of neurotransmitters like noradrenaline and a building block for various pharmaceuticals, is a prime candidate for study using these computational approaches. nih.govchemimpex.com
Molecular mechanics simulations have been employed to investigate the conformational behavior of 2-amino-1-phenylethanol. nih.gov Such studies provide a detailed picture of the molecule's preferred shapes (conformers) in different environments, such as in the gas phase versus in an aqueous solution. nih.gov These calculations have shown that water molecules can form bridges between the functional groups of 2-amino-1-phenylethanol, significantly altering the stability of its conformers compared to the isolated molecule. nih.gov This information is vital for drug design, as a molecule's conformation dictates how it fits into a biological receptor's binding site.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major pillars of computer-aided drug design (CADD). beilstein-journals.orgnih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target (like an enzyme or receptor) is known, SBDD methods can be used. nih.gov
Molecular Docking: This is one of the most widely used techniques. openmedicinalchemistryjournal.com It predicts the preferred orientation of a ligand (like a derivative of 2-amino-1-phenylethanol) when bound to a target, forming a stable complex. nih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to estimate the binding affinity. beilstein-journals.org This allows for the virtual screening of large libraries of compounds to identify potential hits.
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, but a set of molecules known to be active are available, LBDD methods are applied. researchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. A pharmacophore model derived from active compounds can then be used as a 3D query to search for new, structurally diverse molecules with the same key features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By analyzing physicochemical properties and structural descriptors, QSAR models can predict the activity of new, unsynthesized molecules, guiding the optimization of lead compounds. openmedicinalchemistryjournal.com
These computational approaches allow researchers to prioritize which derivatives of a scaffold like 2-amino-1-phenylethanol should be synthesized and tested, thereby streamlining the drug discovery pipeline and increasing the efficiency of developing new medicines. nih.gov
| Computational Method | Primary Application in Drug Design | Relevance to 2-Amino-1-phenylethanol |
| Molecular Mechanics | Simulating molecular motion and conformational preferences. nih.gov | Understanding how the molecule's flexible side chain orients itself in a biological environment (e.g., water, receptor site). nih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a small molecule to a biological target. nih.gov | Screening potential drug candidates based on the 2-amino-1-phenylethanol scaffold against a known protein target. |
| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Creating a model based on known active drugs containing the 2-amino-1-phenylethanol moiety to find new active compounds. researchgate.net |
| QSAR | Predicting the biological activity of new molecules based on their structural properties. | Guiding the chemical modification of the 2-amino-1-phenylethanol structure to enhance potency or other desired properties. |
Biological and Pharmacological Research of 2 Amino 1 Phenylethanol and Its Analogues
Neuropharmacological Investigations
2-Amino-1-phenylethanol as a Noradrenaline Analogue
2-Amino-1-phenylethanol, also known as phenylethanolamine, is recognized as the foundational structure of the this compound class of compounds. Its structural similarity to the endogenous neurotransmitter noradrenaline (norepinephrine) has made it a subject of significant interest in neuropharmacological research. This structural analogy is rooted in the shared β-hydroxyphenethylamine backbone, which is crucial for its biological activity.
The conformation of the flexible ethanolamine (B43304) side chain is a key determinant of its interaction with adrenergic receptors. Studies have shown that, like noradrenaline, the favored structures of 2-amino-1-phenylethanol are stabilized by an intramolecular hydrogen bond between the hydroxyl (OH) group and the amino (NH2) group. This bonding results in a constricted side chain, a feature that is believed to be important for its recognition and binding to receptor sites. The simplicity of its structure, lacking the catechol hydroxyl groups of noradrenaline, makes 2-amino-1-phenylethanol a valuable tool for investigating the fundamental structure-activity relationships of this compound-type compounds at adrenergic receptors.
Interaction with Neurotransmitter Pathways and Receptor Binding
The neuropharmacological effects of 2-amino-1-phenylethanol are primarily mediated through its interaction with various neurotransmitter receptors, most notably adrenergic receptors. Its structural resemblance to noradrenaline allows it to bind to these receptors, although with different affinities compared to the endogenous ligand.
Research on β2 adrenergic receptors has provided quantitative insights into this interaction. In a study using a β2 adrenergic receptor preparation from transfected HEK 293 cells, racemic 2-amino-1-phenylethanol exhibited an affinity that was approximately 1/400th that of epinephrine (B1671497) and 1/7th that of norepinephrine (B1679862) in competition experiments. wikipedia.org This demonstrates that while it can bind to these receptors, the absence of the catechol hydroxyl groups significantly reduces its binding potency compared to the natural neurotransmitters.
Table 1: Receptor Interaction Profile of 2-Amino-1-phenylethanol and Related Compounds
| Compound | Receptor | Measurement | Value | Source |
|---|---|---|---|---|
| Racemic 2-Amino-1-phenylethanol | β2 Adrenergic Receptor | Relative Affinity vs. Epinephrine | ~1/400 | wikipedia.org |
| Racemic 2-Amino-1-phenylethanol | β2 Adrenergic Receptor | Relative Affinity vs. Norepinephrine | ~1/7 | wikipedia.org |
| p-Tyramine | TAAR1 | EC50 | 0.1–1.4 μM | nih.gov |
| β-Phenylethylamine | TAAR1 | EC50 | 0.1–1.4 μM | nih.gov |
Studies on Neurological Disorders and Potential Treatments
The involvement of the noradrenergic system in the pathophysiology of various neurological disorders has led to investigations into the therapeutic potential of noradrenaline analogues like 2-amino-1-phenylethanol. Deficits in noradrenergic signaling are a common feature in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. nih.govnih.gov Therefore, compounds that can modulate this system are of considerable interest.
In the context of Alzheimer's disease, the loss of noradrenergic neurons in the locus coeruleus is an early pathological event. consensus.appresearchgate.net This loss contributes to cognitive deficits and the progression of neurodegeneration. researchgate.net Noradrenergic therapies are being explored for their potential to provide both symptomatic relief and disease-modifying effects. nih.govuspharmacist.com The anti-inflammatory and neuroprotective effects of noradrenaline suggest that maintaining adequate levels of this neurotransmitter could be a key factor in preventing or delaying the development of Alzheimer's disease. researchgate.net As a noradrenaline analogue, 2-amino-1-phenylethanol and its derivatives could potentially serve as scaffolds for the development of new therapeutic agents that target the noradrenergic system in this disease.
While direct clinical studies on 2-amino-1-phenylethanol for neurological disorders are limited, its use in biochemical research provides insights into brain chemistry and potential treatments. researchgate.net The broader class of trace amines, to which 2-amino-1-phenylethanol is related, and their receptors (TAARs) are also being investigated as novel therapeutic targets for a range of psychiatric and neurological conditions.
Enzymatic Interactions and Biochemical Studies
Enzyme Mechanism Investigations
2-Amino-1-phenylethanol serves as a valuable substrate in investigations of enzyme mechanisms, particularly for enzymes involved in catecholamine metabolism. One such enzyme is this compound N-methyltransferase (PNMT), which catalyzes the conversion of noradrenaline to adrenaline. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the amino group of a this compound substrate.
Kinetic studies of human PNMT have revealed that the enzyme operates through an ordered sequential mechanism, where AdoMet binds to the enzyme first, followed by the this compound substrate. nih.gov This mechanism is crucial for understanding how the enzyme recognizes and processes its substrates. Investigations into the pH dependence of the reaction have shown that both a protonated and an unprotonated group are required for catalysis. nih.gov The use of 2-amino-1-phenylethanol and its analogues in these studies helps to elucidate the structural requirements for substrate binding and the catalytic mechanism of this important enzyme.
Substrate in Enzymatic Reactions
2-Amino-1-phenylethanol is utilized as a substrate in a variety of enzymatic reactions, which has significant applications in biotechnology and synthetic chemistry. A prominent example is its use in lipase-catalyzed reactions for the production of enantiomerically pure compounds. Lipases are a class of enzymes that can catalyze the acylation of alcohols with high enantioselectivity.
In the case of 2-amino-1-phenylethanol, lipase-catalyzed acylation can be used for its kinetic resolution, where one enantiomer is preferentially acylated, allowing for the separation of the two enantiomers. The efficiency and enantioselectivity of this process are dependent on several factors, including the choice of lipase (B570770), the acyl donor, and the reaction conditions. For instance, the enzymatic acylation of 2-amino-1-phenylethanol has been shown to be highly enantioselective when the amino group is protected. rsc.org Direct acylation of the unprotected amino alcohol can be slow and may be complicated by non-enzymatic side reactions. rsc.org
The kinetics of lipase-catalyzed acylation of the structurally related (R,S)-1-phenylethanol have been studied in detail. The initial reaction rate is influenced by temperature and the choice of acyl donor, with activated esters like vinyl acetate (B1210297) leading to high acylation rates. abo.firesearchgate.net Such studies provide a basis for optimizing the enzymatic synthesis of chiral compounds using 2-amino-1-phenylethanol as a substrate.
Table 2: Enzymatic Reactions Involving 2-Amino-1-phenylethanol and Related Compounds
| Enzyme | Reaction Type | Substrate(s) | Key Findings | Source |
|---|---|---|---|---|
| This compound N-methyltransferase (PNMT) | Methylation | 2-Amino-1-phenylethanol, S-adenosyl-L-methionine | Operates via an ordered sequential mechanism with AdoMet binding first. | nih.gov |
| Lipase | Acylation (Kinetic Resolution) | 2-Amino-1-phenylethanol, Acyl donor | High enantioselectivity can be achieved, particularly with N-protected substrates. | rsc.org |
| Lipase | Acylation | (R,S)-1-phenylethanol, Vinyl acetate | The initial reaction rate is dependent on temperature and the nature of the acyl donor. | abo.firesearchgate.net |
Influence on Catecholamine-Synthesizing Enzymes
The biosynthesis of catecholamines, a class of neurotransmitters and hormones including dopamine (B1211576), norepinephrine, and epinephrine, is a critical physiological pathway. This process involves a series of enzymatic reactions starting from the amino acid L-tyrosine. The key enzymes in this pathway are tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), dopamine β-hydroxylase (DBH), and this compound N-methyltransferase (PNMT). 2-Amino-1-phenylethanol, also known as this compound, and its analogues have been investigated for their potential to modulate the activity of these enzymes, thereby influencing catecholamine levels.
Research has shown that this compound can act as a substrate for PNMT, the enzyme responsible for the final step in epinephrine synthesis, the conversion of norepinephrine to epinephrine. The catalytic activity of PNMT is crucial in the adrenal medulla and in certain neurons in the central nervous system. Studies on bovine PNMT have explored its substrate and inhibitor kinetics, providing insights into how compounds like 2-amino-1-phenylethanol interact with this enzyme. The structural similarity of 2-amino-1-phenylethanol to the natural substrate of PNMT, norepinephrine, allows it to bind to the active site of the enzyme. However, detailed kinetic parameters for the interaction of 2-amino-1-phenylethanol with human PNMT are not extensively documented in the readily available literature.
Regarding the other enzymes in the catecholamine synthesis pathway, the direct effects of 2-amino-1-phenylethanol are less clear. While dopamine β-hydroxylase is known to act on a variety of phenylethylamine derivatives, specific studies detailing the interaction of 2-amino-1-phenylethanol with DBH, TH, and AADC are limited. The regulation of these enzymes is complex, involving feedback inhibition and other modulatory mechanisms. For instance, dopamine receptor antagonists have been shown to increase AADC activity, highlighting the intricate regulatory networks that control catecholamine synthesis. Further research is needed to fully elucidate the specific influence of 2-amino-1-phenylethanol on the full cascade of catecholamine-synthesizing enzymes.
Effects on Monoamine Oxidase Activity
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, including catecholamines and serotonin (B10506). There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of MAO enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative diseases.
Studies have demonstrated that this compound, the parent compound of 2-amino-1-phenylethanol, is a specific substrate for MAO-B. Research using rat brain and liver homogenates has shown that this compound is a potent competitive inhibitor of the deamination of phenylethylamine, a well-known MAO-B substrate. While it shows minimal inhibition of MAO-A at high concentrations, its affinity for MAO-B is significant. The products of this compound metabolism by MAO include mandelic acid and phenylethylene glycol.
The inhibitory potential of phenylethylamine analogues on MAO has been a subject of considerable research. For example, α-ethylphenethylamine has been shown to competitively inhibit human recombinant MAO-A more strongly than MAO-B. This highlights how small structural modifications to the phenylethylamine backbone can significantly alter the inhibitory profile against the two MAO isoforms. While specific IC50 or Ki values for 2-amino-1-phenylethanol against both MAO-A and MAO-B are not consistently reported across the literature, the available evidence strongly suggests a preferential interaction with MAO-B.
Table 1: Effects of 2-Amino-1-phenylethanol and Analogues on MAO Activity
| Compound | Enzyme | Effect | Ki (µM) | Source |
|---|---|---|---|---|
| This compound | MAO-B | Competitive Inhibitor (of phenylethylamine deamination) | 11 | researchgate.net |
| α-Ethylphenethylamine | MAO-A | Competitive Inhibitor | 14.0 | nih.gov |
Note: Data for this compound and α-ethylphenethylamine are presented as analogues of 2-amino-1-phenylethanol.
Antimicrobial and Antifungal Activities
In addition to its pharmacological effects within the nervous system, 2-amino-1-phenylethanol and its related compounds have demonstrated notable antimicrobial and antifungal properties. This has led to investigations into their potential applications as preservatives and therapeutic agents against microbial infections.
Mechanism of Action Related to Membrane Disruption
A primary mechanism underlying the antimicrobial activity of this compound and its derivatives is the disruption of microbial cell membranes. These compounds, due to their amphipathic nature, can insert themselves into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the hydrophobic interactions between the lipid molecules, leading to an increase in membrane fluidity and a breakdown of the cellular permeability barrier. nih.gov
This disruption of the membrane integrity can lead to the leakage of essential intracellular components, such as ions and small molecules, and ultimately to cell death. Studies on the closely related compound 2-phenylethanol (B73330) have shown that its bacteriostatic and bactericidal activities are correlated with its ability to partition into and affect the structure of biomembranes. nih.gov While the precise molecular interactions of 2-amino-1-phenylethanol with microbial membranes are still under investigation, it is believed to follow a similar mechanism of action.
Bacteriostatic and Bactericidal Effects
The antimicrobial action of a compound can be classified as either bacteriostatic, where it inhibits the growth and reproduction of bacteria, or bactericidal, where it directly kills the bacteria. The effect of 2-amino-1-phenylethanol and its analogues can be either bacteriostatic or bactericidal depending on the concentration and the specific microorganism.
Research on 2-phenylethanol has established its bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. For instance, against Escherichia coli, 2-phenylethanol exhibits bacteriostatic activity at concentrations as low as 8 mM, with more pronounced effects at 12–16 mM. researchgate.net The minimum inhibitory concentration (MIC) is a common measure of the bacteriostatic activity of a compound. While specific MIC values for 2-amino-1-phenylethanol against a wide range of bacteria are not extensively compiled, data for the related 2-phenylethanol provide valuable insights.
Table 2: Bacteriostatic Activity of 2-Phenylethanol against E. coli
| Compound | Organism | MIC50 (mM) | Source |
|---|
Note: Data for 2-phenylethanol is presented as a closely related compound to 2-amino-1-phenylethanol.
The antifungal activity of 2-amino-1-phenylethanol derivatives has also been explored. For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown potent activity against various Candida species, including Candida albicans. nii.ac.jp These findings suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial and antifungal agents.
Receptor Agonism and Antagonism Studies
The structural similarity of 2-amino-1-phenylethanol to endogenous catecholamines suggests its potential to interact with adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of norepinephrine and epinephrine and are crucial in regulating a wide array of physiological processes.
Beta-Adrenoceptor Agonist Research
Research has been conducted on derivatives of 2-amino-1-phenylethanol to explore their activity as beta-adrenoceptor agonists. Beta-adrenoceptors are subdivided into β1, β2, and β3 subtypes, each with distinct tissue distributions and physiological roles. For instance, β2-adrenoceptor agonists are widely used as bronchodilators in the treatment of asthma.
A study evaluating a library of approximately 150 compounds, including derivatives of 2-amino-1-phenylethanol, screened for β-adrenoceptor-mediated activity. nih.gov While this study focused on identifying biased agonists among these derivatives, it indicates that the 2-amino-1-phenylethanol scaffold is a viable starting point for designing compounds that interact with β-adrenoceptors. Another study focused on the development of a highly selective β2-adrenoceptor agonist with a 2-amino-2-phenylethanol (B122105) scaffold, a close structural isomer of 2-amino-1-phenylethanol. nih.govnih.gov This research highlights the potential for developing subtype-selective agonists by modifying the this compound core structure.
The structure-activity relationship studies of phenylethanolamines have revealed key features for beta-adrenoceptor agonism. For instance, the presence of hydroxyl groups on the phenyl ring and the nature of the substituent on the amino group are critical determinants of potency and selectivity. While detailed studies on the direct beta-adrenoceptor agonist or antagonist activity of the parent 2-amino-1-phenylethanol are not extensively reported in the readily available literature, the research on its derivatives strongly supports its role as a foundational structure for the development of beta-adrenergic agents. Further binding and functional assays are necessary to fully characterize the interaction of 2-amino-1-phenylethanol with the different beta-adrenoceptor subtypes.
Therapeutic Potential in Respiratory and Cardiovascular Conditions
The pharmacological properties of 2-amino-1-phenylethanol and its analogues, particularly their selectivity and potential for biased agonism, suggest significant therapeutic potential in both respiratory and cardiovascular diseases.
In respiratory medicine, the development of highly selective β2-adrenoceptor agonists is a primary goal for treating conditions like asthma. Compounds that can effectively relax airway smooth muscle with minimal cardiac stimulation are highly desirable. The discovery of orally active 2-amino-2-phenylethanol derivatives with high β2/β1-selectivity presents a promising alternative to inhaled medications, which could improve accessibility and reduce treatment costs in resource-limited settings.
In the cardiovascular field, the concept of biased agonism is particularly intriguing. It has been proposed that the superior efficacy of certain beta-blockers, like carvedilol, in heart failure may be due to their ability to activate β-arrestin-dependent signaling while blocking the G protein pathway. The identification of β-arrestin-biased β2-agonists from the 2-amino-1-phenylethanol class suggests a novel therapeutic strategy. Such compounds could potentially be developed to treat heart failure by selectively activating beneficial β-arrestin-mediated pathways. Therefore, these findings could facilitate the development of new drugs for treating both asthma and heart failure.
Metabolite Research and Human Metabolome Studies
2-Amino-1-phenylethanol, also known as this compound, is recognized as an endogenous human metabolite. It is the parent compound of the this compound class, a group of molecules that includes important neurotransmitters. The Human Metabolome Database (HMDB) confirms that this compound exists in living organisms, including humans, and is found in the brain, where it may act as a modulator of sympathetic functions.
Its presence in human metabolic pathways is intrinsically linked to the biosynthesis of catecholamines. The enzyme this compound N-methyltransferase (PNMT) is a key component of this pathway, responsible for catalyzing the conversion of norepinephrine to epinephrine by transferring a methyl group. This enzymatic reaction is the terminal step in the production of adrenaline, a crucial hormone and neurotransmitter. PNMT is found primarily in the adrenal medulla and in specific neurons within the human brain. The role of the this compound structure as a substrate for a fundamental human enzyme underscores its significance in the human metabolome.
Applications of 2 Amino 1 Phenylethanol As a Chiral Building Block and Intermediate
Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. nih.gov The auxiliary introduces chirality to an otherwise achiral substrate, directing subsequent reactions to occur with high stereoselectivity. After the desired chiral center has been created, the auxiliary can be removed and often recovered for reuse. nih.gov
Amino alcohols are recognized as important chiral auxiliaries, often by forming chelate structures that control the stereochemical outcome of a reaction. Derivatives of 2-amino-1-phenylethanol have been successfully employed in this capacity. For instance, diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol have been prepared and used to create chirally modified lithium aluminium hydride reagents. These bespoke reagents were then used for the asymmetric reduction of acetophenone, demonstrating the role of the 2-amino-1-phenylethanol derivative in controlling the stereochemical course of the reduction.
| Reaction Type | Chiral Auxiliary Derivative | Application Example |
| Asymmetric Reduction | 2-(1-Phenylethyl)amino-1-phenylethanol | Modification of Lithium Aluminium Hydride for the reduction of acetophenone. |
Ligands for Asymmetric Catalysis
The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in excess. Chiral β-amino alcohols, including 2-amino-1-phenylethanol and its analogues, are effective precursors for such ligands.
The modular synthesis of chiral 1,3-oxazolidine ligands, which have rigid and tunable structures, can be achieved from a variety of readily available amino alcohols. These oxazolidine-based ligands have been successfully used in asymmetric alkylations, cycloadditions, and aldol (B89426) reactions.
Furthermore, research has shown that ruthenium complexes prepared with chiral β-amino alcohol ligands are efficient catalysts for the asymmetric transfer hydrogenation (ATH) of ketimines. In these systems, the structure of the amino alcohol ligand is critical for achieving high enantioselectivity. Studies have indicated that ligands with a more rigid structure can lead to significantly better enantiomeric excesses in the final product, with values reaching up to 82% ee.
| Catalytic System | Ligand Type | Application Example |
| Ruthenium-Catalyzed ATH | Chiral β-Amino Alcohols | Asymmetric transfer hydrogenation of N-phosphinyl ketimines. |
| Various Metal Catalysts | Chiral 1,3-Oxazolidines (from amino alcohols) | Asymmetric alkylations, alkynylations, allylic alkylations, cycloadditions. |
Intermediate in Pharmaceutical Synthesis
The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. chemimpex.com As a chiral building block, 2-amino-1-phenylethanol is a key starting material or intermediate for the synthesis of a diverse range of pharmaceuticals, where the specific stereochemistry is often essential for therapeutic activity. chemicalbook.comnih.gov
2-Amino-1-phenylethanol serves as a valuable building block in the synthesis of various pharmaceuticals, notably in the development of analgesics and anti-inflammatory drugs. chemicalbook.com Its incorporation into potential drug candidates can enhance their efficacy. chemicalbook.com The structural motif of 2-amino-1-phenylethanol is utilized by researchers to construct more complex molecules aimed at treating pain and inflammation.
DNA gyrase is a validated target for the development of new antibacterial agents. The discovery of novel antibacterial drugs often involves the screening of chemical libraries with diverse molecular scaffolds. While direct application of 2-amino-1-phenylethanol as a precursor in the synthesis of known DNA gyrase inhibitors is not extensively documented, its role as a versatile chiral building block makes it a valuable component for generating novel and structurally diverse compounds. chemicalbook.com These new chemical entities can then be screened for inhibitory activity against therapeutic targets such as DNA gyrase.
The 2-amino-1-phenylethanol framework is structurally related to catecholamine neurotransmitters and is a core component in many adrenergic drugs. chemimpex.com It is a crucial intermediate in the synthesis of beta-blockers (β-adrenergic receptor antagonists). Optically active aromatic chlorohydrins, which are key intermediates for preparing beta-blockers, can be synthesized from precursors like 2-amino-1-phenylethanol. Similarly, the this compound structure is the basis for many β-adrenergic agonists as well.
In the context of antidepressants, heterocyclic scaffolds such as 2-oxazolidinones have shown pharmacological activity. These heterocycles can be synthesized from amino alcohol precursors, suggesting a potential pathway where 2-amino-1-phenylethanol could serve as a starting material for building novel compounds for evaluation as antidepressants.
The utility of 2-amino-1-phenylethanol as a chiral building block makes it a preferred choice for researchers focused on developing novel therapeutic agents. chemicalbook.com Its structural similarity to noradrenaline means it can act as a modulator of sympathetic functions and neurotransmitter systems. This has led to the development of derivatives with specific therapeutic applications. For example, a novel series of 2-amino-1-phenylethanol derivatives were developed as potent β2-adrenoceptor agonists for potential use in treating asthma and COPD. Other derivatives have been investigated as vasodilators for treating peripheral vascular disorders and cerebrovascular insufficiency.
| Drug Class / Target | Role of 2-Amino-1-phenylethanol | Therapeutic Area |
| Analgesics & Anti-inflammatory Drugs | Serves as a core building block. chemicalbook.com | Pain and Inflammation Management |
| Beta-Blockers (β-Adrenergic Antagonists) | Key intermediate for synthesis. | Cardiovascular Disease |
| β2-Adrenoceptor Agonists | Core scaffold for derivative synthesis. | Asthma, COPD |
| Vasodilators | Precursor for active pharmaceutical ingredients. | Peripheral Vascular Disease |
Applications in Agrochemicals and Specialty Chemicals
The versatile nature of 2-Amino-1-phenylethanol as a chiral building block extends to the agrochemical and specialty chemical industries. Its bifunctional nature, possessing both an amino and a hydroxyl group, combined with its chiral center, makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities or material properties.
In the realm of agrochemicals , 2-Amino-1-phenylethanol and its derivatives are utilized in the development of new pesticides, including fungicides. The chirality of these molecules is often crucial for their efficacy, as biological targets in pests and pathogens are typically stereospecific. The synthesis of novel fungicidal compounds often involves the incorporation of the 2-Amino-1-phenylethanol backbone, which can be further modified to enhance activity against specific fungal strains. Research has focused on creating derivatives that can act as potent and selective antifungal agents. For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal activity against various Candida species nih.govresearchgate.net. The results of these studies have shown that specific stereoisomers of these derivatives exhibit significantly higher antifungal potency, underscoring the importance of chirality in the design of new agrochemicals nih.gov.
The following table summarizes the findings of a study on the antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, highlighting the potent activity of certain compounds against various fungal strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| (-)15 | Candida parapsilosis | 0.08 |
| (-)15 | Candida albicans | 0.125 |
| (-)15 | Candida krusei | 0.125 |
| (-)15 | Candida tropicalis | 0.27 |
| 19 | Candida glabrata (resistant strain) | 0.25 |
Data sourced from a study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives and their antifungal activity. researchgate.net
In the field of specialty chemicals , 2-Amino-1-phenylethanol serves as a precursor for a range of products with tailored functionalities. Its applications include:
Specialty Polymers: The compound is utilized in the production of specialty polymers, where it can be incorporated to enhance mechanical properties and thermal stability chemimpex.com. The presence of the hydroxyl and amino groups allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to materials with specific desired characteristics.
Surfactants and Emulsifiers: 2-Amino-1-phenylethanol is used in the formulation of surfactants and emulsifiers chemimpex.com. Its amphiphilic nature, arising from the combination of the polar amino and hydroxyl groups and the nonpolar phenyl group, allows it to function at the interface between different phases, stabilizing emulsions and foams. This property is valuable in various industrial applications, including cosmetics and personal care products chemimpex.com.
The table below provides an overview of the applications of 2-Amino-1-phenylethanol in these sectors.
| Sector | Application | Function of 2-Amino-1-phenylethanol | Resulting Benefit |
| Agrochemicals | Fungicide Synthesis | Chiral building block for active ingredients | Enhanced stereospecific activity against fungal pathogens |
| Specialty Chemicals | Specialty Polymers | Monomer or cross-linking agent | Improved mechanical properties and thermal stability of polymers chemimpex.com |
| Specialty Chemicals | Surfactants & Emulsifiers | Amphiphilic molecule | Stabilization of emulsions and foams in various formulations chemimpex.com |
Analytical and Characterization Methodologies for 2 Amino 1 Phenylethanol
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity and determining the enantiomeric composition of 2-Amino-1-phenyletanol.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For 2-Amino-1-phenylethanol, HPLC is primarily utilized to determine its chemical purity by separating it from any impurities or byproducts that may be present from its synthesis.
The method involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to flow at different rates and thus separate. A detector is used to monitor the column effluent, and the resulting chromatogram shows peaks corresponding to each separated component. The area under the peak for 2-Amino-1-phenylethanol relative to the total area of all peaks is used to calculate its purity.
A typical HPLC setup for the analysis of 2-Amino-1-phenylethanol might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The detection is often performed using an ultraviolet (UV) detector, as the phenyl group in 2-Amino-1-phenylethanol absorbs UV light.
Table 1: Illustrative HPLC Parameters for Purity Analysis of 2-Amino-1-phenylethanol
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
This table represents a hypothetical set of parameters and would require optimization for specific applications.
Since 2-Amino-1-phenylethanol is a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-2-Amino-1-phenylethanol. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, it is often necessary to separate and quantify them. Chiral chromatography is the primary method for this purpose. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com The CSP is composed of a single enantiomer of another chiral compound. The differential interaction between the enantiomers of 2-Amino-1-phenylethanol and the CSP results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amino alcohols. phenomenex.com
The determination of enantiomeric excess (ee) is a critical application of chiral chromatography. The ee is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Example of Chiral HPLC Conditions for Enantiomeric Separation of 2-Amino-1-phenylethanol
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (B130326) with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Temperature | Ambient |
Specific conditions, particularly the choice of CSP and mobile phase composition, are highly dependent on the specific enantiomers being separated and require method development.
Spectroscopic Identification and Characterization
Spectroscopic methods are used to elucidate the molecular structure of 2-Amino-1-phenylethanol and to confirm its identity. These techniques are based on the interaction of molecules with electromagnetic radiation.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of 2-Amino-1-phenylethanol and can also provide information about its structure through fragmentation patterns. nist.gov In a typical experiment, the molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
The mass spectrum of 2-Amino-1-phenylethanol will show a molecular ion peak corresponding to its molecular weight (137.18 g/mol ). nih.gov Additionally, characteristic fragment ions will be observed, which can be used to confirm the structure. For example, the fragmentation of the trimethylsilyl (B98337) (TMS) derivative of 2-Amino-1-phenylethanol has been studied. nist.gov
Table 3: Key Ions in the Mass Spectrum of 2-Amino-1-phenylethanol
| m/z (mass-to-charge ratio) | Interpretation |
| 137 | Molecular Ion [M]+ |
| 107 | [M - CH₂NH₂]+ |
| 77 | Phenyl group [C₆H₅]+ |
This table presents a simplified interpretation of expected fragments. The actual mass spectrum can be more complex.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. For 2-Amino-1-phenylethanol, ¹H NMR and ¹³C NMR are commonly used.
¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The purity of a sample can also be assessed using quantitative ¹H NMR (qNMR). nih.govnih.gov This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. nih.gov Any impurities with proton signals will also be visible in the spectrum, allowing for their identification and quantification.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-1-phenylethanol will give a distinct signal in the ¹³C NMR spectrum.
Table 4: Predicted ¹H NMR Chemical Shifts for 2-Amino-1-phenylethanol
| Proton | Chemical Shift (ppm) | Multiplicity |
| -OH | Variable | Singlet (broad) |
| -NH₂ | Variable | Singlet (broad) |
| CH(OH) | ~4.6-4.8 | Doublet of doublets |
| CH₂(NH₂) | ~2.8-3.1 | Multiplet |
| Aromatic CH | ~7.2-7.4 | Multiplet |
Predicted chemical shifts can vary depending on the solvent and other experimental conditions.
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. youtube.com A polarimeter is the instrument used to measure this rotation. youtube.com
For 2-Amino-1-phenylethanol, polarimetry is used to determine the specific rotation of a pure enantiomer or the observed rotation of a mixture of enantiomers. The specific rotation is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. anton-paar.com
The measurement of optical rotation can be used to determine the enantiomeric excess of a sample, providing a measure of its optical purity. For instance, a racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero because the rotations of the individual enantiomers cancel each other out. anton-paar.com
Table 5: Optical Rotation Terminology
| Term | Symbol | Definition |
| Dextrorotatory | (+) or d | Rotates plane-polarized light to the right (clockwise). youtube.com |
| Levorotatory | (-) or l | Rotates plane-polarized light to the left (counter-clockwise). youtube.com |
| Specific Rotation | [α] | The observed rotation when light of a specific wavelength passes through a 1 g/mL solution in a 1 dm path length tube. anton-paar.com |
| Observed Rotation | α | The measured angle of rotation for a specific sample under specific conditions. |
Quality Control and Impurity Profiling
Effective quality control and comprehensive impurity profiling are critical for ensuring the safety and efficacy of 2-Amino-1-phenylethanol, particularly in its pharmaceutical applications. A variety of analytical methodologies are employed to assess the purity of this compound and to identify and quantify any potential impurities. These impurities can originate from several sources, including the synthetic route, degradation of the final product, or the presence of residual solvents.
The purity of 2-Amino-1-phenylethanol is typically determined using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing purity, with typical specifications requiring a purity of 97.0% or greater. chemimpex.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure and assessing the purity of the compound.
For chiral 2-Amino-1-phenylethanol, a critical quality attribute is its enantiomeric purity. Chiral HPLC is the standard method for determining the enantiomeric excess (ee), ensuring that the desired enantiomer is present in the required proportion. For instance, a specific batch of (R)-(-)-2-Amino-1-phenylethanol may be required to have a purity of 97% and an enantiomeric excess of 98%.
Impurity profiling involves the identification and quantification of process-related impurities and degradation products. The nature and quantity of these impurities are highly dependent on the synthetic pathway employed.
One common synthetic route to 2-Amino-1-phenyletanol involves the reaction of styrene (B11656) oxide with ammonia (B1221849). This process can lead to the formation of several byproducts. Inadequate control of reaction conditions can result in the formation of dialkylation products, where a second molecule of styrene oxide reacts with the initial product. Another potential impurity that can be formed during distillation is 2,6-diphenylmorpholine, a cyclization product.
Another potential source of impurities is the presence of unreacted starting materials or intermediates in the final product. For example, if the synthesis involves the hydrogenation of 2-nitro-1-phenylethanol, any unreacted nitro compound would be considered an impurity.
Residual solvents used during the synthesis and purification processes are another class of impurities that must be controlled. The specific solvents to be tested for depend on those used in the manufacturing process.
The following interactive data tables summarize the key aspects of quality control and a hypothetical impurity profile for 2-Amino-1-phenylethanol.
Table 1: Quality Control Parameters for 2-Amino-1-phenylethanol
| Parameter | Method | Typical Specification |
|---|---|---|
| Purity | HPLC, GC, NMR | ≥ 97.0% |
| Enantiomeric Excess (for chiral products) | Chiral HPLC | ≥ 98% |
| Identification | IR, NMR | Conforms to standard |
Table 2: Hypothetical Impurity Profile for 2-Amino-1-phenylethanol (Synthesized from Styrene Oxide)
| Impurity Name | Type | Typical Limit | Analytical Method |
|---|---|---|---|
| Styrene Oxide | Starting Material | ≤ 0.1% | GC, HPLC |
| Bis(2-hydroxy-2-phenylethyl)amine | Dialkylation Product | ≤ 0.5% | HPLC |
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel 2-Amino-1-phenylethanol Derivatives with Enhanced Selectivity
Future research will focus on the rational design and synthesis of novel 2-amino-1-phenylethanol derivatives with improved selectivity for specific biological targets. This involves modifying the core structure to enhance interactions with receptor binding sites, leading to more potent and targeted therapeutic agents. Key strategies include the introduction of various substituents on the phenyl ring and modifications of the amino and hydroxyl groups to fine-tune the molecule's steric and electronic properties. The goal is to create analogues with a higher affinity for their intended targets, thereby reducing off-target effects. Chiral β-amino alcohols like 2-amino-1-phenylethanol are crucial intermediates in the synthesis of a wide range of pharmaceuticals. taylorfrancis.com
Exploration of New Biological Targets and Pharmacological Applications
While 2-amino-1-phenylethanol is a known precursor for analgesics and anti-inflammatory drugs, ongoing research aims to uncover new biological targets and expand its pharmacological applications. chemimpex.com Its structural similarity to endogenous neurotransmitters makes it a valuable scaffold for developing novel therapeutics for neurological and psychiatric disorders. chemimpex.commdpi.com Researchers are investigating its potential in modulating the activity of various receptors and enzymes, which could lead to treatments for a broader range of conditions. The 2-phenethylamine motif is a common feature in molecules targeting adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors, among others. mdpi.com
Advancements in Asymmetric Synthesis for Sustainable Production
The development of efficient and sustainable methods for the asymmetric synthesis of 2-amino-1-phenylethanol is a critical area of future research. Traditional methods often rely on resolutions of racemic mixtures, which are inherently inefficient. taylorfrancis.com Modern approaches focus on catalytic enantioselective reductions of precursor ketones. acs.orgresearchgate.net Future advancements will likely involve the development of novel catalysts, including organocatalysts and biocatalysts, to improve yield, enantiomeric excess, and environmental footprint. mdpi.com Biotransformation using microorganisms presents a promising green alternative for producing enantiomerically pure (S)-2-amino-1-phenylethanol. nih.gov
Below is a table summarizing various synthetic methods for chiral 2-amino-1-phenylethanol:
| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Reference |
| Oxazaborolidine-catalyzed reduction | 2-Chloroacetophenone (B165298) | Oxazaborolidine, BH₃·THF | 93-97% | Good | acs.org |
| Noyori hydrogenation | Succinimido acetophenone | Chiral ruthenium complex, base, optically active amine | 98% | Good | researchgate.net |
| Biotransformation | 2-Aminoacetophenone (B1585202) | Arthrobacter sulfureus | >99% | 75% | nih.gov |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental validation is set to accelerate the discovery of new drugs based on the 2-amino-1-phenylethanol scaffold. jddhs.com Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity and biological activity of novel derivatives, allowing for the prioritization of candidates for synthesis and testing. jddhs.comnih.gov This integrated approach streamlines the drug discovery process, making it more efficient and cost-effective. universiteitleiden.nl These computational strategies are broadly categorized into structure-based and ligand-based drug design. nih.gov
Bioremediation and Biotransformation Applications
The potential of microorganisms to metabolize and transform aromatic compounds opens up possibilities for using 2-amino-1-phenylethanol and related structures in bioremediation. Research into the microbial degradation pathways of phenylethanolamines could lead to strategies for cleaning up environmental contaminants. Furthermore, biotransformation is a powerful tool for generating valuable chiral molecules. icm.edu.pl For instance, various microorganisms, including yeasts, fungi, and bacteria, can produce 2-phenylethanol (B73330) through the Ehrlich and Shikimate pathways. mdpi.comfrontiersin.org Similar biocatalytic approaches could be developed for the specific and sustainable production of 2-amino-1-phenylethanol derivatives. biotechnologia-journal.orgsemanticscholar.org
Investigation of Solvation Effects in More Complex Biological Systems
Understanding how the solvent environment affects the conformation and activity of 2-amino-1-phenylethanol is crucial for predicting its behavior in biological systems. researchgate.netnih.gov While initial studies have explored its conformation in aqueous solutions, future research will need to investigate solvation effects in more complex and biologically relevant environments, such as within the active site of a protein or near a cell membrane. researchgate.netnih.gov Molecular mechanics simulations have shown that water molecules can form bridges between the functional groups of 2-amino-1-phenylethanol, significantly influencing its conformational preferences. researchgate.netnih.gov These interactions are vital for its pharmacodynamics and must be considered in the design of new drugs. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-Amino-1-phenylethanol in laboratory settings?
- Methodological Answer : 2-Amino-1-phenylethanol is typically synthesized via catalytic hydrogenation of mandelonitrile (C₆H₅CH(OH)CN) using Pd/C under acidic conditions (e.g., H₂SO₄). The reaction proceeds through intermediates like 2-aminoacetophenone (2-AAP), which is hydrogenated to form 2-Amino-1-phenylethanol. Key parameters include:
- Catalyst loading : 5% Pd/C at 40°C and 6 barg H₂ pressure.
- Acid additive : Two molar equivalents of H₂SO₄ relative to the substrate to prevent amine-induced catalyst poisoning .
- Reaction monitoring : HPLC or GC-MS to track intermediates and product yields.
Q. How is 2-Amino-1-phenylethanol characterized using spectroscopic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (m/z 137.18 for [M⁺]) and fragmentation patterns. Trimethylsilyl (TMS) derivatives enhance volatility for GC-MS analysis .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal characteristic signals (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxyl proton at δ 5.1 ppm).
- IR : Broad O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm functional groups .
Q. What solvent systems are optimal for chiral resolution of 2-Amino-1-phenylethanol enantiomers?
- Methodological Answer : Chiral resolution employs dehydroabietic acid (DHA) as a resolving agent. Key steps include:
- Solvent selection : Ethanol or methanol with DHA (1:1 molar ratio) achieves enantiomeric excess (ee > 90%).
- Crystallization : Slow cooling from saturated solutions enhances diastereomer separation .
- HPLC validation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
Advanced Research Questions
Q. How can molecularly imprinted polymers (MIPs) be optimized using 2-Amino-1-phenylethanol as a template for chiral separations?
- Methodological Answer :
- Template-monomer ratio : A 1:4 molar ratio of 2-Amino-1-phenylethanol to functional monomer (e.g., methacrylic acid) maximizes binding sites.
- Cross-linker : Ethylene glycol dimethacrylate (EGDMA, 80% v/v) ensures structural rigidity.
- Computational modeling : Density Functional Theory (DFT) predicts monomer-template interactions (e.g., hydrogen bonding between –NH₂ and –COOH groups) .
- Validation : Batch adsorption studies with racemic octopamine show selectivity coefficients (α) > 2.5 .
Q. What mechanistic insights explain the slow hydrogenolysis of 2-Amino-1-phenylethanol to phenethylamine in catalytic hydrogenation?
- Methodological Answer :
- Kinetic profiling : Time-resolved GC-MS reveals a 46% conversion of 2-Amino-1-phenylethanol to phenethylamine after 23 hours (vs. 81% mandelonitrile conversion in 20 minutes) .
- Acid-mediated pathways : H₂SO₄ facilitates tautomerization of 2-AAP to hydroxy-enamine intermediates, bypassing 2-Amino-1-phenylethanol and accelerating phenethylamine formation (yield increases from 0.9% to 12%) .
- Catalyst poisoning : Hydroxylamine intermediates adsorb onto Pd active sites, requiring acid additives to desorb and restore activity .
Q. How does solvation affect the conformational dynamics of 2-Amino-1-phenylethanol in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : AMBER forcefield simulations show water molecules bridge –NH₂ and –OH groups, stabilizing gauche conformers (ΔG ~2 kcal/mol lower than anti).
- Protonation effects : In neutral form, intramolecular H-bonding dominates; protonation at –NH₂ disrupts H-bonds, increasing solvent-accessible surface area (SASA) by 15% .
- Experimental validation : Circular Dichroism (CD) spectra correlate with simulated conformers under jet-cooled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
